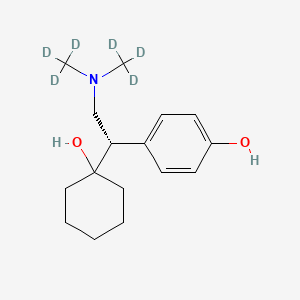
(S)-(+)-O-Desmethyl Venlafaxine D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-O-Desmethyl Venlafaxine D6 is a deuterated form of O-desmethylvenlafaxine, which is an active metabolite of the antidepressant venlafaxine. This compound is primarily used in scientific research as an internal standard for the quantification of venlafaxine and its metabolites in biological samples. The deuterium atoms in this compound provide enhanced stability and allow for more accurate mass spectrometric analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-O-Desmethyl Venlafaxine D6 involves the deuteration of O-desmethylvenlafaxine. The process typically starts with the synthesis of O-desmethylvenlafaxine, which can be achieved through the demethylation of venlafaxine. The demethylation reaction is often carried out using reagents such as boron tribromide or aluminum chloride under controlled conditions. Once O-desmethylvenlafaxine is obtained, it undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-O-Desmethyl Venlafaxine D6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-(+)-O-Desmethyl Venlafaxine D6 has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of venlafaxine and its metabolites.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of venlafaxine in biological systems.
Medicine: Used in clinical research to monitor therapeutic drug levels and ensure proper dosing of venlafaxine.
Industry: Utilized in the development and validation of analytical methods for the detection and quantification of venlafaxine in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of (S)-(+)-O-Desmethyl Venlafaxine D6 is similar to that of its parent compound, venlafaxine. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The molecular targets involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to its antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
O-Desmethylvenlafaxine: The non-deuterated form of (S)-(+)-O-Desmethyl Venlafaxine D6, which is also an active metabolite of venlafaxine.
Venlafaxine: The parent compound, which is a widely used antidepressant.
Desvenlafaxine: Another active metabolite of venlafaxine, used as an antidepressant.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate mass spectrometric analysis. This makes it particularly valuable in research settings where precise quantification of venlafaxine and its metabolites is required.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
269.41 g/mol |
Nombre IUPAC |
4-[(1S)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1/i1D3,2D3 |
Clave InChI |
KYYIDSXMWOZKMP-MSPWYDFVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
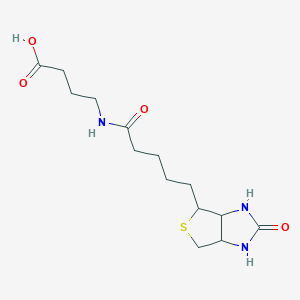
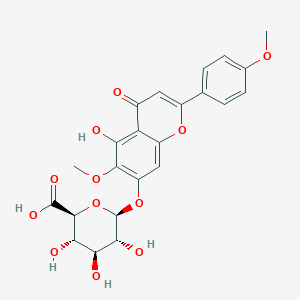
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
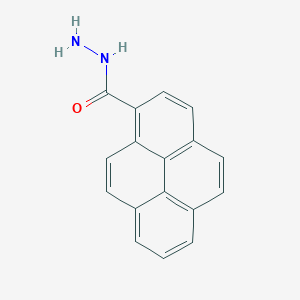
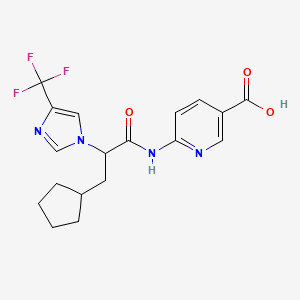
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)

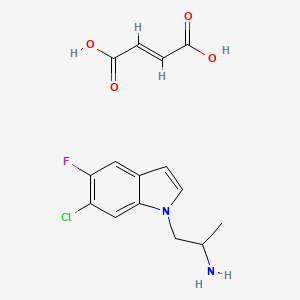
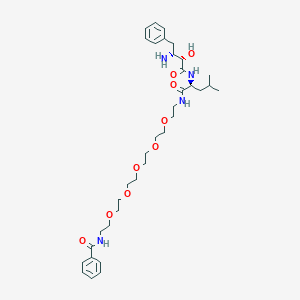
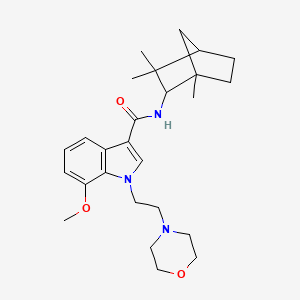
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
